molecular formula C7H17NO2 B6231127 (2,2-dimethoxyethyl)(propan-2-yl)amine CAS No. 60912-32-5

(2,2-dimethoxyethyl)(propan-2-yl)amine

Cat. No. B6231127
CAS RN: 60912-32-5
M. Wt: 147.2
InChI Key:
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Description

2,2-Dimethoxyethyl)(propan-2-yl)amine, commonly known as DMEP, is an organic compound used in the synthesis of various compounds. It is an amine, containing a primary amine group attached to a propane backbone. It is a versatile compound, with a wide range of uses in the laboratory and in industry. DMEP is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

DMEP is an amine, and its action is based on the presence of the primary amine group attached to the propane backbone. The primary amine group is capable of forming hydrogen bonds with other molecules, and this is the basis of its action. The hydrogen bonds formed by the amine group allow DMEP to interact with other molecules, such as peptides, carbohydrates, and lipids. This interaction allows DMEP to act as a catalyst in organic reactions, and as a reagent in the synthesis of organometallic compounds.
Biochemical and Physiological Effects
DMEP has a wide range of biochemical and physiological effects. It is known to act as an inhibitor of enzymes, and as a substrate for enzymes. It can also act as an antioxidant, and has been shown to reduce the formation of free radicals. DMEP has also been shown to have anti-inflammatory and anti-bacterial properties. In addition, DMEP has been shown to have anticonvulsant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The use of DMEP in laboratory experiments has several advantages. It is a versatile compound, with a wide range of uses in the laboratory and in industry. It is also a relatively inexpensive compound, making it an attractive option for laboratory experiments. However, there are some limitations to the use of DMEP in laboratory experiments. It can be difficult to remove the by-product of the synthesis reaction, and the reaction itself can be difficult to control. Additionally, DMEP is a relatively unstable compound, and can degrade over time.

Future Directions

The use of DMEP in scientific research is expected to continue to grow in the future. It has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, its mechanism of action makes it a potential target for the development of new drugs and therapies. Additionally, DMEP could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, DMEP could be used to develop new catalysts and reagents for organic synthesis.

Synthesis Methods

DMEP is most commonly synthesized through a reaction of 2-bromopropane with 2-methoxyethanol. This reaction is conducted in the presence of a strong base, such as sodium hydride. The reaction produces a mixture of the desired product, DMEP, and the by-product, 2-bromoethanol. The by-product can be removed by distillation, leaving the desired product.

Scientific Research Applications

DMEP has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, as well as in the synthesis of peptides, carbohydrates, and lipids. It is also used in the synthesis of polymers, catalysts, and other materials. DMEP can be used as a catalyst in organic reactions, and as a reagent in the synthesis of organometallic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,2-dimethoxyethyl)(propan-2-yl)amine involves the reaction of 2,2-dimethoxyethanol with propan-2-ylamine in the presence of a strong acid catalyst.", "Starting Materials": [ "2,2-dimethoxyethanol", "propan-2-ylamine", "strong acid catalyst" ], "Reaction": [ "Add 2,2-dimethoxyethanol and propan-2-ylamine to a reaction flask", "Add a strong acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by distillation or chromatography" ] }

CAS RN

60912-32-5

Molecular Formula

C7H17NO2

Molecular Weight

147.2

Purity

95

Origin of Product

United States

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